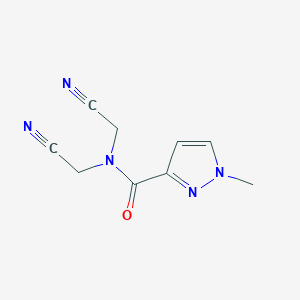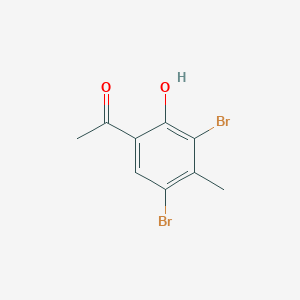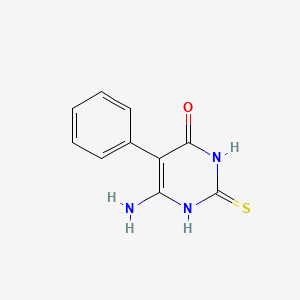
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide, commonly known as 'BCP', is a pyrazole-based compound that has been extensively studied for its potential applications in various fields of scientific research. BCP is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it an excellent candidate for a wide range of applications.
Mecanismo De Acción
BCP's mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes that play a crucial role in various biological processes. BCP has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in signal transduction pathways and protein degradation.
Biochemical and physiological effects:
BCP has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. BCP has also been shown to have an impact on the immune system, as it can modulate the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCP's unique chemical properties make it an excellent candidate for various lab experiments, such as the study of enzyme activity and the design of new drugs. However, BCP's limited solubility in water and other solvents can pose a challenge for some experiments, and its potential toxicity must be carefully considered.
Direcciones Futuras
There are many potential future directions for the study of BCP, including the design of new drugs based on its chemical structure, the development of new materials with unique properties, and the study of its impact on various biological systems. Some potential future directions include the study of BCP's impact on the microbiome, its potential use in the treatment of viral infections, and the development of new imaging techniques based on its unique chemical properties.
Conclusion:
In conclusion, N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide, or BCP, is a pyrazole-based compound that has been extensively studied for its potential applications in various fields of scientific research. BCP's unique chemical properties make it an excellent candidate for a wide range of applications, and its impact on various biological systems is still being studied. While there are some limitations and challenges associated with the use of BCP in lab experiments, its potential as a tool for scientific research is significant, and future studies will undoubtedly shed more light on its properties and potential applications.
Métodos De Síntesis
BCP can be synthesized using different methods, such as the reaction of 1-methyl-1H-pyrazole-3-carboxamide with cyanomethyl bromide in the presence of a base, or the reaction of 1-methyl-1H-pyrazole-3-carboxamide with cyanogen bromide and triethylamine. The synthesis process involves multiple steps, and the purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
BCP has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. BCP's unique chemical properties make it an excellent candidate for various applications, such as the design of new drugs, the development of new materials, and the study of biological systems.
Propiedades
IUPAC Name |
N,N-bis(cyanomethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-13-5-2-8(12-13)9(15)14(6-3-10)7-4-11/h2,5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHDCNAGSADQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)